1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate
Description
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is a quaternary pyridinium salt characterized by a benzoyl-substituted benzyl group attached to the pyridinium cation and a tetraphenylborate (BPh₄⁻) counterion. The compound’s structure combines aromaticity from both the benzoylbenzyl moiety and the tetraphenylborate ion, which influences its solubility, stability, and reactivity. Such salts are often utilized in organic synthesis, catalysis, or as ionic liquids due to their low nucleophilicity and high thermal stability.
Properties
Molecular Formula |
C43H36BNO |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C19H16NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1-20H;1-14H,15H2/q-1;+1 |
InChI Key |
OXULOSNBNDPOFQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1-(4-[Benzoyl]benzyl)pyridinium Cation
The pyridinium cation is typically synthesized via quaternization of pyridine with 4-(benzoyl)benzyl halides (e.g., chloride or bromide). The key steps involve:
Synthesis of 4-(benzoyl)benzyl halide: This intermediate can be prepared by halogenation of 4-benzoylbenzyl alcohol or direct benzoylation of 4-bromomethylbenzene derivatives. The halide serves as the alkylating agent for pyridine.
Quaternization reaction: Pyridine is reacted with the 4-(benzoyl)benzyl halide under reflux conditions in an appropriate solvent such as acetonitrile or dichloromethane. The reaction proceeds via nucleophilic substitution, forming the pyridinium salt with the halide counterion.
Typical reaction conditions include:
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile, dichloromethane |
| Temperature | Reflux (60–80 °C) |
| Reaction time | 12–24 hours |
| Molar ratio (pyridine:halide) | 1:1 to 1:1.2 |
Ion Exchange to Tetraphenylborate Salt
To obtain the tetraphenylborate salt, an ion exchange or metathesis reaction is performed:
The pyridinium halide salt is dissolved in water or a water-miscible solvent.
A stoichiometric amount of sodium tetraphenylborate or potassium tetraphenylborate solution is added dropwise with stirring at room temperature.
The tetraphenylborate salt precipitates due to its low solubility in aqueous media.
The precipitate is filtered, washed with cold water to remove residual salts, and dried under vacuum.
This method is supported by analogous preparations of related quaternary ammonium or isothiouronium tetraphenylborates, where the ion exchange is straightforward and yields highly pure crystalline products.
Purification and Crystallization
Crystallization Techniques
Crystallization is critical for obtaining the compound in a stable and pure crystalline form. The following methods are commonly used:
Recrystallization from ethanol or ethanol/water mixtures: The crude tetraphenylborate salt is dissolved in hot ethanol, then slowly cooled to induce crystallization.
Slurrying in organic solvents: Slurrying the crude product in solvents like dichloromethane or acetonitrile can improve crystal quality and remove impurities.
Control of crystallization parameters: Temperature gradients, solvent ratios, and stirring rates are optimized to obtain well-defined crystals suitable for characterization and application.
Analytical Data Supporting Preparation
Characterization Techniques
Powder X-ray diffraction (PXRD): Confirms crystalline form and purity.
Nuclear magnetic resonance (NMR) spectroscopy: Confirms chemical structure of the pyridinium cation.
Elemental analysis: Validates the composition consistent with the molecular formula.
Infrared (IR) spectroscopy: Identifies characteristic functional groups, e.g., benzoyl carbonyl stretch.
Representative Data Table for Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 4-(Benzoyl)benzyl halide synthesis | Halogenation of 4-benzoylbenzyl alcohol; reagents: PBr3 or SOCl2 | High purity halide intermediate obtained |
| Quaternization | Pyridine + 4-(benzoyl)benzyl halide; solvent: acetonitrile; reflux 12 h | Formation of pyridinium halide salt confirmed by NMR |
| Ion exchange | Pyridinium halide + NaB(C6H5)4 in water; room temp, stirring 1 h | Precipitation of tetraphenylborate salt; filtered and washed |
| Crystallization | Recrystallization from ethanol; slow cooling | Stable crystalline product with defined PXRD peaks |
Summary of Key Research Findings
The quaternization of pyridine with 4-(benzoyl)benzyl halides is a reliable method to obtain the pyridinium cation precursor.
Ion exchange with sodium tetraphenylborate efficiently produces the desired tetraphenylborate salt, which precipitates due to low solubility.
Recrystallization and solvent slurrying improve the purity and crystallinity of the final compound.
Analytical techniques such as PXRD, NMR, and elemental analysis confirm the identity and purity of the product.
These methods are scalable and suitable for laboratory and potentially industrial preparation, as supported by analogous preparation methods for related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinium ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the benzoyl group, such as benzyl alcohol.
Substitution: Substituted pyridinium salts with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that ionic liquids, similar to 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate, exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example, ammonium ionic liquids have demonstrated high activity against pathogens such as Staphylococcus aureus and Salmonella typhi .
Pharmaceutical Formulations
The compound's solubility and stability make it a candidate for drug formulation. Its ability to enhance the bioavailability of poorly soluble drugs can be crucial in developing effective pharmaceutical products. Research on related compounds has indicated that they can facilitate better absorption in biological systems .
Catalysis
This compound may serve as a catalyst in various chemical reactions due to its unique structural features. Ionic liquids are often employed as solvents or catalysts in organic synthesis, enabling reactions that are more efficient and environmentally friendly .
Electrochemical Applications
The compound has potential applications in electrochemistry, particularly in the development of sensors and batteries. Ionic liquids are known for their high conductivity and thermal stability, making them suitable for use in electrochemical devices .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related ionic liquids against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than 500 μM, showcasing their potential as antimicrobial agents .
Case Study 2: Drug Formulation
In a formulation study, an ionic liquid similar to this compound was used to improve the solubility of a poorly soluble drug. The study found that the ionic liquid enhanced the drug's bioavailability by facilitating its dissolution in gastrointestinal fluids, leading to improved absorption profiles in animal models .
Mechanism of Action
The mechanism of action of 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinium Cations
1-Cyano-4-dimethylamino Pyridinium Tetrafluoroborate (CDAP)
- Structure: Pyridinium cation with cyano and dimethylamino substituents; tetrafluoroborate (BF₄⁻) counterion .
- Comparison: Counterion Effect: The BF₄⁻ ion in CDAP is smaller and more polar than BPh₄⁻, enhancing solubility in polar solvents. In contrast, the tetraphenylborate ion in the target compound increases lipophilicity, favoring organic phase partitioning . Application: CDAP is used to activate polysaccharides for protein conjugation, whereas the target compound’s bulkier counterion may limit such applications but improve stability in non-aqueous systems .
3-Hydroxy-1-methyl-4-(((2-oxo-2H-chromene-3-carbonyl)oxy)methyl)pyridinium Tetrafluoroborate (1-Cou)
- Structure : Pyridinium cation with coumarin-derived substituents; BF₄⁻ counterion .
- Comparison: Functional Groups: The coumarin moiety in 1-Cou introduces fluorescence properties, unlike the non-fluorescent benzoylbenzyl group in the target compound. Reactivity: Both compounds undergo anion exchange, but the tetraphenylborate in the target compound provides better steric shielding, reducing unwanted side reactions .
Quaternary Ammonium Tetraphenylborates
Tetrabutylammonium Tetraphenylborate
- Structure : Tetrabutylammonium (Bu₄N⁺) cation with BPh₄⁻ .
- Comparison: Cation Size: The pyridinium cation in the target compound is smaller and more rigid than Bu₄N⁺, affecting crystal packing and melting points. Solubility: Bu₄N⁺BPh₄⁻ is highly soluble in dichloromethane (∼50 mg/mL), while the aromaticity of the target compound may reduce solubility in non-polar solvents .
Tetramethylammonium Tetraphenylborate
Analytical Data
Stability
- Target Compound : Expected to exhibit superior stability in organic solvents compared to tetrafluoroborate analogues (e.g., CDAP), which degrade under prolonged storage .
- Analogues : Tetraalkylammonium BPh₄⁻ salts () are stable up to 12 months at 2–8°C, suggesting similar conditions for the target compound .
Biological Activity
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBN
- Molecular Weight : 482.21 g/mol
This compound features a pyridinium ring, which is known for its interactions with biological macromolecules, and a tetraphenylborate group that enhances its solubility and stability in biological environments.
The biological activity of this compound is primarily linked to its role as an inhibitor in various enzymatic pathways. Studies have indicated that it may function as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission and implicated in neurodegenerative diseases such as Alzheimer's.
Enzymatic Inhibition
- AChE Inhibition : The compound has shown promising results in inhibiting AChE, which is vital for breaking down acetylcholine. This inhibition can potentially enhance cholinergic signaling in the brain, offering therapeutic benefits for cognitive disorders.
- BuChE Inhibition : Similar to AChE, BuChE plays a role in neurotransmitter metabolism. The dual inhibition mechanism suggests that the compound could provide a multifaceted approach to treating conditions associated with cholinergic dysfunction.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | IC Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 5.90 ± 0.07 | |
| BuChE Inhibition | 6.76 ± 0.04 | |
| Anti-HIV Activity | Sub-micromolar |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of pyridinium derivatives found that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential application in neurodegenerative disease models.
- Antiviral Activity : Research into the antiviral properties of related compounds indicated that modifications in the pyridinium structure could yield potent inhibitors against HIV-1 reverse transcriptase, highlighting the versatility of such compounds in antiviral drug development .
- Liquid Crystalline Properties : The compound's ability to form liquid crystalline phases has been explored, which may enhance its bioavailability and efficacy in drug delivery systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves quaternization of pyridine derivatives with benzoylbenzyl halides, followed by ion exchange with sodium tetraphenylborate. Key parameters include:
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of intermediates .
- Solvent selection : Dichloromethane or toluene are preferred due to their ability to dissolve both ionic and organic components while minimizing hydrolysis .
- Temperature control : Reactions are often conducted at 0–25°C to suppress competing pathways like over-alkylation.
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer :
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Ion-pair chromatography with UV detection (e.g., at 254 nm) to quantify residual counterions (e.g., chloride from precursors) .
- 1H NMR in deuterated DMSO to verify the absence of unreacted benzylpyridine or tetraphenylborate impurities .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides definitive bond lengths and angles, particularly for the tetraphenylborate anion (e.g., B–C bond lengths ~1.60–1.65 Å) .
- FT-IR spectroscopy identifies key functional groups, such as the carbonyl stretch (~1660 cm⁻¹) from the benzoyl moiety and aromatic C–H bending modes (~700–800 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the tetraphenylborate anion influence the compound’s solubility and reactivity in polar aprotic solvents?
- Methodological Answer :
- Solubility testing : Compare dissolution rates in DMSO vs. acetonitrile using gravimetric analysis. The tetraphenylborate anion reduces solubility in low-polarity solvents due to hydrophobic interactions .
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., iodide) via UV-Vis spectroscopy. Steric hindrance from the anion can slow SN2 pathways by >30% compared to smaller counterions like BF₄⁻ .
Q. What strategies resolve contradictions in reported crystallographic data for tetraphenylborate salts?
- Methodological Answer :
- Database cross-referencing : Use the Cambridge Structural Database (CSD) to compare bond angles and torsional parameters. For example, discrepancies in C–C–B angles (~121° vs. 124°) may arise from packing effects .
- Thermal ellipsoid analysis : Evaluate anisotropic displacement parameters to distinguish static disorder (common in bulky anions) from dynamic motion .
Q. How can the stability of this compound under varying pH conditions be systematically assessed?
- Methodological Answer :
- pH titration experiments : Monitor decomposition via HPLC at pH 2–12. The compound is stable in neutral conditions but hydrolyzes above pH 10, releasing benzophenone derivatives .
- Activation energy calculation : Use Arrhenius plots (from thermogravimetric analysis at 25–100°C) to determine degradation kinetics in acidic media .
Q. What computational methods are suitable for modeling the electronic interactions between the pyridinium cation and tetraphenylborate anion?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
